molecular formula C19H13ClN2O4S B2432084 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-40-4

3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2432084
CAS No.: 922137-40-4
M. Wt: 400.83
InChI Key: QTJAPNSOVAWCGD-UHFFFAOYSA-N
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Description

Scientific Research Applications

Chemistry and Biology

In chemistry and biology, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential biological activity.

Medicine

In the field of medicine, 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may be investigated for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In industry, this compound might find applications in material science, where its properties could be harnessed for the creation of advanced materials with specific characteristics.

Future Directions

The future directions for this compound could involve further exploration of its potential as a selective inhibitor of the Dopamine D2 receptor . It could also be studied for its potential use in treating central nervous system disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. Subsequent chlorination and sulfonamide formation steps are then carried out to introduce the 3-chloro and benzenesulfonamide groups, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological events. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

  • 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Uniqueness

3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4S/c20-12-4-3-5-14(10-12)27(24,25)22-13-8-9-17-15(11-13)19(23)21-16-6-1-2-7-18(16)26-17/h1-11,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJAPNSOVAWCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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